3,3-Difluoropiperidine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

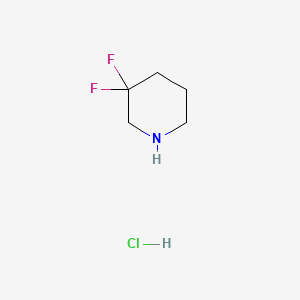

2D Structure

Propriétés

IUPAC Name |

3,3-difluoropiperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9F2N.ClH/c6-5(7)2-1-3-8-4-5;/h8H,1-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEHHIPIDKQVNEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50374288 | |

| Record name | 3,3-Difluoropiperidine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50374288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

496807-97-7 | |

| Record name | 3,3-Difluoropiperidine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50374288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3-Difluoropiperidine Hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3,3-Difluoropiperidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 3,3-difluoropiperidine hydrochloride, a valuable building block in medicinal chemistry. The introduction of gem-difluoro groups into piperidine rings can significantly modulate the physicochemical and pharmacological properties of molecules, making this compound a key intermediate in the development of novel therapeutics.

Synthesis of this compound

The most common and efficient synthetic route to this compound commences with the readily available starting material, N-Boc-3-piperidinone. The synthesis involves a two-step process: the fluorination of the ketone and the subsequent deprotection of the Boc (tert-butyloxycarbonyl) group, followed by the formation of the hydrochloride salt.

Experimental Protocol

Step 1: Synthesis of N-Boc-3,3-difluoropiperidine

The fluorination of N-Boc-3-piperidinone is typically achieved using a deoxofluorinating agent such as diethylaminosulfur trifluoride (DAST).

To a solution of N-Boc-3-piperidinone (1 equivalent) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere (e.g., nitrogen or argon), diethylaminosulfur trifluoride (DAST) (1.5 to 2.5 equivalents) is added dropwise. The reaction mixture is allowed to slowly warm to room temperature and stirred for 12-24 hours. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford N-Boc-3,3-difluoropiperidine as a solid.

Step 2: Synthesis of this compound

The final step involves the removal of the Boc protecting group and the formation of the hydrochloride salt.

To a solution of N-Boc-3,3-difluoropiperidine (1 equivalent) in a suitable solvent such as methanol or dioxane, a solution of hydrochloric acid (typically 4M in dioxane or an ethereal solution) is added. The reaction mixture is stirred at room temperature for 2-4 hours. The solvent is then removed under reduced pressure, and the resulting solid is triturated with diethyl ether to afford this compound as a white to off-white solid. The product can be further purified by recrystallization if necessary.

Synthetic Workflow

Caption: Synthetic pathway for this compound.

Characterization of this compound

Thorough characterization of the final product is crucial to confirm its identity and purity. The primary analytical techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Physicochemical Properties

| Property | Value |

| CAS Number | 496807-97-7 |

| Molecular Formula | C₅H₁₀ClF₂N |

| Molecular Weight | 157.59 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 243-247 °C[1] |

Spectroscopic Data

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound.

| Nucleus | Solvent | Chemical Shift (δ) / ppm | Multiplicity | Coupling Constant (J) / Hz | Assignment |

| ¹H | D₂O | ~3.6 (t) | Triplet | H-2, H-6 | |

| ~2.3 (tt) | Triplet of Triplets | H-4 | |||

| ~2.1 (m) | Multiplet | H-5 | |||

| ¹³C | D₂O | ~120 (t) | Triplet | C-3 (JCF ≈ 245 Hz) | |

| ~45 (t) | Triplet | C-2, C-6 (JCF ≈ 20 Hz) | |||

| ~30 (t) | Triplet | C-4 (JCF ≈ 25 Hz) | |||

| ~20 | Singlet | C-5 | |||

| ¹⁹F | D₂O | ~ -95 | Singlet |

Note: Exact chemical shifts and coupling constants may vary depending on the solvent and instrument used.

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2900-3100 | Strong, Broad | N-H stretch (ammonium salt) |

| 1400-1600 | Medium | C-H bend |

| 1000-1200 | Strong | C-F stretch |

2.2.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

| Technique | m/z | Assignment |

| Electrospray Ionization (ESI+) | 122.08 | [M+H]⁺ (free base) |

Characterization Workflow

Caption: Analytical workflow for compound characterization.

Applications in Drug Development

This compound serves as a crucial building block in the synthesis of a wide range of biologically active molecules. The gem-difluoro substitution at the 3-position can impart several desirable properties, including:

-

Modulation of pKa: The electron-withdrawing nature of the fluorine atoms lowers the basicity of the piperidine nitrogen, which can influence drug-receptor interactions and pharmacokinetic properties.

-

Metabolic Stability: The C-F bond is highly stable, and its introduction can block sites of metabolic oxidation, thereby increasing the half-life of a drug.

-

Conformational Restriction: The presence of the difluoro group can influence the conformational preference of the piperidine ring, which can lead to enhanced binding affinity and selectivity for a biological target.

-

Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, potentially improving its ability to cross cell membranes.

These properties have led to the incorporation of the 3,3-difluoropiperidine moiety into compounds targeting a variety of diseases, including cancer, neurological disorders, and infectious diseases.

Safety and Handling

This compound should be handled in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This technical guide has outlined a reliable synthetic route to this compound and detailed its comprehensive characterization. The unique properties conferred by the gem-difluoro group make this compound a highly valuable tool for researchers and scientists in the field of drug discovery and development. The provided experimental protocols and characterization data serve as a practical resource for the synthesis and utilization of this important building block.

References

Physicochemical Properties of 3,3-Difluoropiperidine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,3-Difluoropiperidine hydrochloride is a fluorinated heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The introduction of geminal fluorine atoms into the piperidine ring imparts unique physicochemical properties that can modulate the biological activity, metabolic stability, and pharmacokinetic profiles of parent molecules. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, details standard experimental protocols for their determination, and visualizes key structural and procedural information.

Core Physicochemical Properties

The integration of fluorine atoms into organic molecules can profoundly alter their electronic properties, conformation, and lipophilicity. In this compound, the two highly electronegative fluorine atoms at the C3 position exert a strong electron-withdrawing inductive effect, which is a key determinant of its reactivity and basicity.

General and Chemical Properties

A summary of the key identification and chemical properties of this compound is presented in Table 1. This compound is typically supplied as a stable crystalline solid.

Table 1: General and Chemical Properties of this compound

| Property | Value | References |

| IUPAC Name | 3,3-difluoropiperidin-1-ium chloride | N/A |

| Synonyms | 3,3-Difluoropiperidine HCl, 3,3-Difluoropiperidinium chloride | [1][2] |

| CAS Number | 496807-97-7 | [3][4][5] |

| Molecular Formula | C₅H₉F₂N·HCl | [3][4] |

| Molecular Weight | 157.59 g/mol | [1][2][3][4] |

| Appearance | White to cream/beige crystalline powder | [1][2][3] |

| Purity | Typically >97% | [3][4] |

| InChI | 1S/C5H9F2N.ClH/c6-5(7)2-1-3-8-4-5;/h8H,1-4H2;1H | [4][6] |

| SMILES | Cl[H].FC1(F)CCCNC1 | [4] |

Physical Properties

The physical properties of a compound are critical for its handling, formulation, and development as a drug candidate precursor. The available data for this compound are summarized in Table 2.

Table 2: Physical Properties of this compound

| Property | Value | Notes | References |

| Melting Point | 243 - 247 °C | A sharp melting range is indicative of high purity. | [1][2][4] |

| Boiling Point | Not available | As a salt, it is expected to decompose at high temperatures rather than boil. | N/A |

| Solubility | No experimental data available | Expected to be soluble in water and polar protic solvents like methanol and ethanol due to its ionic nature. Insoluble in nonpolar organic solvents. | [7] |

| pKa | No experimental data available | Estimated to be ~8.5-9.5. The pKa of piperidine is ~11.[8][9] The electron-withdrawing fluorine atoms at the β-position to the nitrogen are known to significantly decrease the basicity of amines.[10][11] For comparison, the experimental pKa of the isomeric 4,4-Difluoropiperidine is 8.5.[12] | N/A |

| logP (Octanol/Water) | No experimental data available | As a hydrochloride salt, the experimental value would be very low (negative). The logP of the free base is more relevant for predicting membrane permeability. Fluorination generally increases lipophilicity.[13] | N/A |

Visualization of Key Information

Visual representations are crucial for understanding chemical structures and experimental processes. The following diagrams were generated using Graphviz and adhere to the specified formatting requirements.

Chemical Structure

The diagram below illustrates the two-dimensional chemical structure of this compound, showing the protonated piperidine ring and the associated chloride counter-ion.

Caption: 2D structure of this compound.

Role in Drug Discovery Workflow

This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial building block. The following workflow illustrates its role in the synthesis of novel drug candidates which then act on biological signaling pathways.

Caption: Role of 3,3-Difluoropiperidine HCl in drug discovery.

Experimental Protocols

Accurate determination of physicochemical properties is fundamental. The following sections detail standard laboratory protocols for key parameters.

Melting Point Determination

The melting point is determined to assess purity. A sharp melting range (0.5-1.0°C) is characteristic of a pure crystalline compound.

Principle: A small, powdered sample is heated at a controlled rate, and the temperature range from the first sign of melting to complete liquefaction is recorded.[14]

Methodology (Capillary Method):

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.[14]

-

Capillary Loading: Tap the open end of a thin-walled capillary tube into the powdered sample. Invert the tube and tap it gently on a hard surface to pack the solid into the closed end, achieving a sample height of 1-2 mm.[15][16]

-

Apparatus Setup: Place the loaded capillary into the heating block of a melting point apparatus (e.g., Mel-Temp or similar device).

-

Rapid Determination (Optional): Heat the sample rapidly (10-20°C/min) to find an approximate melting range. Allow the apparatus to cool.[16]

-

Accurate Determination: Heat the apparatus to about 20°C below the approximate melting point. Then, reduce the heating rate to 1-2°C per minute to allow for thermal equilibrium.[17]

-

Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last crystal melts (T₂). The melting point is reported as the range T₁ - T₂.

Aqueous Solubility Determination

While quantitative data is unavailable, this protocol describes a standard method for its determination.

Principle: A saturated solution of the compound in water is prepared, and after equilibration, the concentration of the dissolved solute is measured.

Methodology (Shake-Flask Method):

-

Preparation: Add an excess amount of this compound to a known volume of purified water (e.g., 10 mL) in a sealed vial or flask.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.[18][19]

-

Phase Separation: Allow the suspension to settle. If necessary, centrifuge or filter the sample to separate the undissolved solid from the saturated solution.

-

Quantification: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent and determine the concentration of the compound using an appropriate analytical technique, such as HPLC with UV detection or LC-MS.

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor, typically expressed in mg/mL or mol/L.

pKa Determination

The pKa value is crucial as it dictates the ionization state of the molecule at a given pH, which affects solubility, permeability, and receptor binding.

Principle: Potentiometric titration is a highly precise technique for determining pKa. It involves monitoring the pH of a solution of the compound as a titrant (a strong base, in this case) is added incrementally.[20][21] The pKa corresponds to the pH at the half-equivalence point on the titration curve.[21]

Methodology (Potentiometric Titration):

-

Solution Preparation: Accurately weigh and dissolve a sample of this compound in a known volume of water to create a solution of known concentration (e.g., 1 mM).[22][23] To maintain constant ionic strength, a background electrolyte like 0.15 M KCl can be added.[22][23]

-

Titration Setup: Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).[22][23] Place the sample solution in a jacketed beaker maintained at a constant temperature (e.g., 25°C) and immerse the calibrated pH electrode.

-

Titration: Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.[23]

-

Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Analysis: Plot the measured pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoid curve, which corresponds to the pH at which half of the amine has been deprotonated.

logP (Octanol/Water Partition Coefficient) Determination

LogP is a measure of a compound's lipophilicity and is a key predictor of its pharmacokinetic properties, including absorption and distribution. For an ionizable compound like this, the distribution coefficient (logD) at a specific pH (e.g., 7.4) is often more biologically relevant.[24]

Principle: The shake-flask method directly measures the partitioning of a compound between two immiscible phases, typically n-octanol and water.[18][25]

Methodology (Shake-Flask Method for logD at pH 7.4):

-

Phase Pre-saturation: Mix equal volumes of n-octanol and pH 7.4 phosphate buffer. Shake vigorously and allow the phases to separate to ensure mutual saturation.[24]

-

Sample Preparation: Prepare a stock solution of this compound in the aqueous buffer.

-

Partitioning: Add a known volume of the stock solution to a mixture of the pre-saturated n-octanol and pre-saturated buffer in a centrifuge tube. The volume ratio can be adjusted depending on the expected lipophilicity.[25]

-

Equilibration: Cap the tube and shake it for a set period (e.g., 1-2 hours) at a constant temperature to allow the compound to partition between the two phases.[26]

-

Phase Separation: Centrifuge the tube to ensure complete separation of the n-octanol and aqueous layers.

-

Quantification: Carefully remove an aliquot from each phase. Analyze the concentration of the compound in both the aqueous (C_aq) and n-octanol (C_oct) phases using a suitable analytical method (e.g., HPLC or LC-MS).

-

Calculation: The logD is calculated using the formula: logD = log₁₀(C_oct / C_aq).

Applications in Medicinal Chemistry

This compound is a valuable building block for several reasons:

-

Modulation of Basicity: The gem-difluoro group significantly lowers the pKa of the piperidine nitrogen, which can be crucial for optimizing drug-receptor interactions and reducing off-target effects associated with high basicity.[27]

-

Metabolic Stability: The C-F bond is exceptionally strong. Replacing metabolically labile C-H bonds at the C3 position with fluorine can block oxidative metabolism at that site, thereby increasing the compound's half-life.

-

Conformational Control: The steric and electronic effects of the difluoro group can influence the conformational preference of the piperidine ring, which can be exploited to achieve a desired binding conformation.

-

¹⁹F NMR Probe: The presence of fluorine allows for the use of ¹⁹F NMR spectroscopy as a tool for studying drug-protein binding or for quantitative analysis without requiring deuterated solvents.[1][2]

This moiety has been incorporated into various biologically active agents, including agonists of the apelin receptor and VLA-4 antagonists, demonstrating its utility in generating potent and selective drug candidates.[1][2]

References

- 1. ossila.com [ossila.com]

- 2. InterContinental | Virtual tour generated by Panotour [warszawa.intercontinental.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. 3,3-Difluoropiperidine 97 496807-97-7 [sigmaaldrich.com]

- 5. 496807-97-7|this compound|BLD Pharm [bldpharm.com]

- 6. This compound(496807-97-7) 1H NMR [m.chemicalbook.com]

- 7. Piperidine [drugfuture.com]

- 8. Piperidine CAS#: 110-89-4 [m.chemicalbook.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. 4,4-Difluoropiperidine | C5H9F2N | CID 2758352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. cas 1779974-06-9|| where to buy methyl 3,3-difluoropiperidine-4-carboxylate;hydrochloride [english.chemenu.com]

- 14. uomus.edu.iq [uomus.edu.iq]

- 15. chm.uri.edu [chm.uri.edu]

- 16. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 17. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]

- 18. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]

- 19. quora.com [quora.com]

- 20. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 21. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 22. creative-bioarray.com [creative-bioarray.com]

- 23. dergipark.org.tr [dergipark.org.tr]

- 24. LogP / LogD shake-flask method [protocols.io]

- 25. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 27. alfa-chemistry.com [alfa-chemistry.com]

An In-depth Technical Guide to the ¹H and ¹⁹F NMR Spectra of 3,3-Difluoropiperidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic characteristics of 3,3-difluoropiperidine hydrochloride, a valuable building block in medicinal chemistry. Due to the limited availability of direct spectral data for the parent hydrochloride salt in publicly accessible literature, this guide utilizes data from closely related N-substituted derivatives as a robust proxy for spectral interpretation. This approach offers valuable insights into the chemical shifts and coupling constants expected for this compound.

Data Presentation

The following tables summarize the ¹H and ¹⁹F NMR spectral data for a representative N-substituted 3,3-difluoropiperidine derivative. This data is extrapolated from published literature and serves as a foundational guide for researchers working with this compound.

Table 1: ¹H NMR Spectral Data of a Representative N-Substituted 3,3-Difluoropiperidine Derivative

| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H-2 | 2.63 - 2.81 | m | - |

| H-4 | 1.56 - 1.82 | m | - |

| H-5 | 3.12 - 3.22 | m | - |

| H-6 | 2.08 - 2.28 | m | - |

| N-CH₂-Ph | 3.60 | s | - |

| NH₂ (at C5) | 1.56 - 1.82 | m | - |

Table 2: ¹⁹F NMR Spectral Data of a Representative N-Substituted 3,3-Difluoropiperidine Derivative

| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| F-3a | -96.0 | d | 245.3 |

| F-3b | -97.2 | d | 245.3 |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, often involving the deoxofluorination of a suitable piperidinone precursor, followed by N-protection and subsequent deprotection. A generalized protocol is outlined below, based on established synthetic strategies for related compounds.[1]

Step 1: Synthesis of an N-Protected 3-Piperidinone. This can be achieved through various established methods in heterocyclic chemistry, often starting from commercially available materials. The nitrogen is typically protected with a group such as tert-butyloxycarbonyl (Boc) to prevent side reactions in subsequent steps.

Step 2: Deoxofluorination. The N-protected 3-piperidinone is subjected to deoxofluorination to introduce the geminal difluoro group at the 3-position. Common fluorinating agents for this transformation include diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®). The reaction is typically carried out in an inert solvent such as dichloromethane at low temperatures.

Step 3: N-Boc Deprotection and Salt Formation. The N-Boc protected 3,3-difluoropiperidine is then deprotected under acidic conditions. Treatment with a solution of hydrochloric acid in a suitable solvent, such as dioxane or diethyl ether, will cleave the Boc group and concurrently form the hydrochloride salt, yielding the final product.

NMR Sample Preparation and Data Acquisition

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in a deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆) in a standard 5 mm NMR tube to a final volume of 0.6-0.7 mL.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

¹H NMR Spectroscopy:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer.

-

Solvent: D₂O (Deuterium Oxide) is a common choice for hydrochloride salts.

-

Temperature: Standard probe temperature (e.g., 298 K).

-

Parameters:

-

Pulse sequence: Standard single-pulse experiment (zg30 or similar).

-

Number of scans: 16-64, depending on sample concentration.

-

Relaxation delay (d1): 1-5 seconds.

-

Acquisition time: 2-4 seconds.

-

Spectral width: A range covering approximately -2 to 12 ppm.

-

¹⁹F NMR Spectroscopy:

-

Spectrometer: A spectrometer equipped with a fluorine probe, typically operating at a frequency corresponding to the ¹H frequency (e.g., 376 MHz for a 400 MHz ¹H spectrometer).

-

Solvent: The same solvent as used for ¹H NMR.

-

Parameters:

-

Pulse sequence: Standard single-pulse experiment.

-

Proton decoupling: Inverse-gated decoupling is recommended for accurate integration.

-

Number of scans: 64-256, as ¹⁹F sensitivity can be lower than ¹H.

-

Relaxation delay (d1): 1-5 seconds.

-

Spectral width: A wide range to encompass potential fluorine chemical shifts, for example, -50 to -150 ppm.

-

Mandatory Visualizations

Caption: Figure 1: Logical relationship in NMR analysis.

Caption: Figure 2: Experimental workflow for NMR analysis.

References

The Unseen Architects: A Technical Guide to the Conformational Analysis of gem-Difluorinated Piperidines

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine atoms into pharmaceutical candidates has become a cornerstone of modern drug design, offering a powerful tool to modulate physicochemical and pharmacological properties. Among the various fluorination strategies, gem-difluorination of the piperidine ring presents a unique and compelling approach to finely tune molecular conformation and, consequently, biological activity. This in-depth technical guide provides a comprehensive overview of the conformational analysis of gem-difluorinated piperidines, delving into the core stereoelectronic principles, experimental and computational methodologies, and the profound implications for drug discovery.

The Pivotal Role of Stereoelectronic Effects

The conformational landscape of gem-difluorinated piperidines is primarily dictated by a delicate interplay of stereoelectronic and steric effects. Unlike their non-fluorinated counterparts, the presence of two fluorine atoms on the same carbon atom introduces powerful electronic interactions that can override traditional steric considerations.

The Anomeric Effect in Disguise: The nN → σ*C-F Interaction

A dominant force governing the conformation of piperidines bearing fluorine at the 2- or 6-position is a phenomenon analogous to the anomeric effect in carbohydrates. This interaction involves the delocalization of electron density from the nitrogen lone pair (nN) into the antibonding orbital of the anti-periplanar carbon-fluorine bond (σ*C-F).[1][2] This orbital overlap is maximized when the C-F bond is axial, thus stabilizing the axial conformation of the fluorine atom. In the case of a gem-difluoro group at the 2-position, one of the fluorine atoms can adopt an axial orientation to benefit from this stabilizing interaction.

The Gauche Effect: A Preference for Proximity

The gauche effect describes the tendency of electron-withdrawing groups on adjacent carbons to favor a gauche (dihedral angle of ~60°) rather than an anti (dihedral angle of 180°) conformation.[3] This effect is driven by hyperconjugation, specifically the donation of electron density from a C-H bonding orbital (σC-H) into the antibonding orbital of a vicinal C-F bond (σ*C-F).[3][4] In 3,3-difluoropiperidines, this effect can influence the puckering of the ring and the relative orientation of substituents.

Dipole Minimization and Charge-Dipole Interactions

The highly polarized nature of the C-F bond creates significant local dipoles within the molecule. The overall molecular conformation will often seek to minimize the repulsion between these dipoles.[5] Furthermore, in the protonated state of the piperidine nitrogen, strong attractive charge-dipole interactions can occur between the positively charged nitrogen and the partially negatively charged fluorine atoms (C-Fδ-•••H-N+).[6] These electrostatic interactions can significantly favor conformations where the fluorine atoms are in close proximity to the protonated nitrogen.

Experimental and Computational Approaches to Unraveling Conformation

A combination of experimental and computational techniques is essential for a thorough conformational analysis of gem-difluorinated piperidines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful experimental tool for studying the conformation of molecules in solution.

-

1H NMR: The coupling constants (J-values) between protons on adjacent carbons are highly dependent on the dihedral angle between them, as described by the Karplus equation. By analyzing the multiplicity and coupling constants of the ring protons, the preferred chair conformation and the axial or equatorial orientation of substituents can be determined.[7]

-

19F NMR: The chemical shift of the fluorine atoms is highly sensitive to their local electronic environment.[8] Furthermore, 1H-19F and 13C-19F coupling constants provide valuable information about through-bond and through-space interactions, aiding in conformational assignment.[9]

-

Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY experiments can detect through-space interactions between protons that are close in proximity, providing definitive evidence for specific conformations.

X-ray Crystallography

Single-crystal X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state.[10] This technique yields precise bond lengths, bond angles, and torsional angles, offering a static snapshot of the lowest energy conformation in the crystalline form.[11][12] It is the gold standard for validating computational models and understanding intermolecular interactions in the solid phase.

Computational Chemistry

In silico methods are indispensable for predicting and rationalizing the conformational preferences of gem-difluorinated piperidines.

-

Density Functional Theory (DFT): DFT calculations are widely used to determine the relative energies of different conformers and to map the potential energy surface of the molecule.[13][14] These calculations can provide valuable insights into the contributions of various stereoelectronic and steric effects.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is a computational technique used to quantify the strength of hyperconjugative interactions, such as the nN → σ*C-F interaction.[15] This allows for a quantitative assessment of the electronic factors stabilizing a particular conformation.

Quantitative Conformational Analysis

The following table summarizes representative computational data on the conformational preferences of fluorinated piperidines, highlighting the energetic differences between axial and equatorial conformers.

| Compound | Substituent Position | Conformer Preference | ΔG (kcal/mol) (Solvent) | Primary Driving Force(s) | Reference |

| 3-Fluoropiperidine (TFA protected) | 3-F | Axial | -0.3 (CHCl₃) | Hyperconjugation (σC-H → σ*C-F) | [5] |

| 3-Fluoropiperidine (HCl salt) | 3-F | Axial | -1.8 (H₂O) | Charge-dipole (C-Fδ-•••H-N+) | [5] |

| 3,5-Difluoropiperidine (TFA protected) | 3,5-diF | Diaxial | -1.0 (CHCl₃) | Hyperconjugation | [5] |

| 3,5-Difluoropiperidine (HCl salt) | 3,5-diF | Diaxial | -3.9 (H₂O) | Charge-dipole | [5] |

Note: This table presents data for mono- and di-fluorinated piperidines as a proxy, due to the limited availability of published quantitative data specifically for a wide range of gem-difluorinated piperidines. The principles, however, remain directly applicable.

Experimental Protocols: A General Overview

While detailed, step-by-step protocols are specific to each instrument and experiment, the following provides a general workflow for the key analytical techniques.

NMR Spectroscopy Workflow

Caption: General workflow for NMR-based conformational analysis.

X-ray Crystallography Workflow

Caption: Key steps in single-crystal X-ray diffraction analysis.

Signaling Pathways and Logical Relationships

The conformational preferences of gem-difluorinated piperidines have a direct impact on their biological activity. A molecule's three-dimensional shape determines how it interacts with its biological target, such as a receptor or enzyme.

Caption: Impact of gem-difluorination on biological activity.

Conclusion and Future Outlook

The gem-difluorination of piperidines offers a sophisticated strategy for conformational control in drug design. By understanding and harnessing the underlying stereoelectronic principles, medicinal chemists can rationally design molecules with improved potency, selectivity, and pharmacokinetic properties. The continued development of synthetic methodologies for the precise introduction of gem-difluoro groups, coupled with advanced analytical and computational techniques, will undoubtedly expand the utility of this approach in the creation of next-generation therapeutics. The insights gained from the conformational analysis of these unique scaffolds will continue to inform the design of innovative drug candidates across a wide range of therapeutic areas.

References

- 1. researchgate.net [researchgate.net]

- 2. Aromaticity enhancement of cyclopentadiene in piperidine derivatives: a DFT study on combination of the anomeric effect and Schleyer hyperconjugative aromaticity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Gauche effect - Wikipedia [en.wikipedia.org]

- 4. Can acyclic conformational control be achieved via a sulfur–fluorine gauche effect? - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00871A [pubs.rsc.org]

- 5. d-nb.info [d-nb.info]

- 6. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]

- 8. Effects of fluorine bonding and nonbonding interactions on 19F chemical shifts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. chemistry.utah.edu [chemistry.utah.edu]

- 11. X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties :: JYX [jyx.jyu.fi]

- 12. mdpi.com [mdpi.com]

- 13. Aromaticity enhancement of cyclopentadiene in piperidine derivatives: a DFT study on combination of the anomeric effect and Schleyer hyperconjugative aromaticity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Aromaticity enhancement of cyclopentadiene in piperidine derivatives: a DFT study on combination of the anomeric effect and Schleyer hyperconjugative aromaticity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

The Strategic Introduction of Fluorine to Piperidine Scaffolds: An In-depth Guide to Modulating pKa and Lipophilicity

For Researchers, Scientists, and Drug Development Professionals

The piperidine moiety is a ubiquitous scaffold in medicinal chemistry, found in a vast array of pharmaceuticals and bioactive molecules. Its basic nitrogen atom plays a crucial role in molecular interactions and physicochemical properties. The strategic incorporation of fluorine into the piperidine ring has emerged as a powerful tool for fine-tuning these properties, particularly the acid dissociation constant (pKa) and lipophilicity (LogP), to enhance drug efficacy, selectivity, and pharmacokinetic profiles. This technical guide provides a comprehensive overview of the role of fluorine in modulating the pKa and lipophilicity of piperidine, supported by quantitative data, detailed experimental methodologies, and visual representations of key concepts.

Modulation of Piperidine pKa by Fluorination

The basicity of the piperidine nitrogen, quantified by its pKa value, is a critical determinant of a molecule's ionization state at physiological pH. This, in turn, influences its solubility, membrane permeability, and binding affinity to biological targets. The introduction of highly electronegative fluorine atoms into the piperidine ring exerts a strong electron-withdrawing inductive effect, which significantly impacts the pKa of the nitrogen atom.

The magnitude of the pKa reduction is dependent on the number of fluorine atoms and their proximity to the nitrogen. Fluorination at the β-position (C2 or C6) to the nitrogen has the most pronounced effect, with each fluorine atom causing a substantial decrease in basicity. The effect diminishes as the fluorine atoms are positioned further away from the nitrogen at the γ (C3 or C5) and δ (C4) positions. This predictable modulation allows for the fine-tuning of a compound's ionization profile to optimize its therapeutic properties. For instance, reducing the basicity of a piperidine-containing drug candidate can mitigate potential off-target effects, such as hERG channel inhibition, which is associated with cardiotoxicity.[1]

Below is a logical diagram illustrating the inductive effect of fluorine on piperidine's nitrogen electron density and its subsequent impact on pKa.

Quantitative Data: pKa of Fluorinated Piperidines

The following table summarizes the experimentally determined pKa values for piperidine and a selection of its fluorinated derivatives, illustrating the impact of fluorine substitution.

| Compound | Substitution Pattern | pKa | Reference |

| Piperidine | Unsubstituted | 11.12 | [2] |

| 2-Fluoropiperidine | Monofluoro (β-position) | 9.3 | [3] |

| 3-Fluoropiperidine | Monofluoro (γ-position) | 9.04 | [2] |

| 4-Fluoropiperidine | Monofluoro (δ-position) | 9.4 | [4] |

| 3,3-Difluoropiperidine | Difluoro (γ-position) | 7.4 | [5] |

| 4,4-Difluoropiperidine | Difluoro (δ-position) | 8.5 | [6] |

| 2-(Trifluoromethyl)piperidine | Trifluoromethyl (β-position) | ~7.5 | [7] |

Modulation of Piperidine Lipophilicity by Fluorination

Lipophilicity, commonly expressed as the logarithm of the octanol-water partition coefficient (LogP), is a key physicochemical property that governs a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The effect of fluorination on the lipophilicity of the piperidine scaffold is more complex than its effect on pKa and is often context-dependent.

While the replacement of hydrogen with fluorine generally increases the overall molecular lipophilicity, the impact on the piperidine ring can be nuanced. The introduction of fluorine can alter the molecule's polarity and hydrogen bonding capabilities. In some cases, particularly with multiple fluorine substitutions, the increased polarity of C-F bonds can lead to a decrease in lipophilicity. The conformational preferences of the fluorinated piperidine ring also play a role, as different conformers can present more or less hydrophobic surfaces.

The interplay between the number of fluorine atoms, their position, and the overall molecular architecture determines the net effect on LogP. This complexity provides medicinal chemists with a sophisticated tool to modulate lipophilicity and optimize a compound's ADME properties for improved bioavailability and reduced metabolic clearance.

Quantitative Data: LogP of Fluorinated Piperidines

The following table presents a comparison of the LogP values for piperidine and several of its fluorinated analogs.

| Compound | Substitution Pattern | LogP | Reference |

| Piperidine | Unsubstituted | 0.84 | [8] |

| 4-Fluoropiperidine | Monofluoro (δ-position) | 0.7 | [9] |

| 3,3-Difluoropiperidine | Difluoro (γ-position) | - | - |

| 4,4-Difluoropiperidine | Difluoro (δ-position) | - | - |

| 2-(Trifluoromethyl)piperidine | Trifluoromethyl (β-position) | 2.1 (estimated) | [7] |

Experimental Protocols

Accurate determination of pKa and lipophilicity is essential for understanding the effects of fluorination. The following are detailed methodologies for key experiments.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of a substance. It involves the gradual addition of a titrant (an acid or a base) to a solution of the sample and monitoring the resulting change in pH.

Methodology:

-

Preparation of Solutions:

-

Prepare a standard solution of the fluorinated piperidine derivative of known concentration (e.g., 0.01 M) in deionized water or a suitable co-solvent if solubility is an issue.

-

Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).

-

Prepare a solution of a background electrolyte (e.g., 0.1 M KCl) to maintain constant ionic strength.

-

-

Calibration of the pH Meter:

-

Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pKa value.

-

-

Titration Procedure:

-

Place a known volume of the sample solution in a thermostatted vessel and add the background electrolyte.

-

Immerse the calibrated pH electrode and a stirrer into the solution.

-

Begin the titration by adding small, precise increments of the standardized acid or base.

-

Record the pH value after each addition, allowing the reading to stabilize.

-

Continue the titration well past the equivalence point.

-

-

Data Analysis:

-

Plot the pH of the solution as a function of the volume of titrant added to generate a titration curve.

-

The pKa is determined from the pH at the half-equivalence point. Alternatively, the first derivative of the titration curve can be plotted to accurately determine the equivalence point, and from there, the half-equivalence point.

-

Below is a generalized workflow for pKa determination using potentiometric titration.

Determination of Lipophilicity by RP-HPLC

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used indirect method for determining LogP. It relies on the correlation between a compound's retention time on a nonpolar stationary phase and its lipophilicity.

Methodology:

-

Preparation of Mobile Phase and Standards:

-

Prepare a series of mobile phases consisting of varying ratios of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., phosphate buffer at a specific pH).

-

Prepare stock solutions of a set of standard compounds with known LogP values that span the expected range of the test compounds.

-

-

Chromatographic Conditions:

-

Use a reversed-phase column (e.g., C18).

-

Set a constant flow rate and column temperature.

-

Use a UV detector set to an appropriate wavelength for detecting the compounds.

-

-

Determination of Dead Time (t0):

-

Inject a non-retained compound (e.g., uracil) to determine the column dead time.

-

-

Calibration Curve Generation:

-

Inject each standard compound and record its retention time (tR).

-

Calculate the capacity factor (k) for each standard using the formula: k = (tR - t0) / t0.

-

Plot log(k) versus the known LogP values of the standards to generate a calibration curve.

-

-

Sample Analysis:

-

Inject the fluorinated piperidine derivative and record its retention time.

-

Calculate its capacity factor.

-

Determine the LogP of the test compound by interpolating its log(k) value on the calibration curve.

-

Relevance in Drug Discovery: A Signaling Pathway Example

Piperidine-containing molecules are prevalent in drugs targeting a wide range of diseases, including cancer and central nervous system disorders. Many of these drugs function by modulating key signaling pathways. For instance, several inhibitors of the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is frequently dysregulated in cancer, incorporate a piperidine scaffold.[10]

The PI3K/Akt pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. The basic nitrogen of the piperidine ring can form crucial interactions with the target protein, such as hydrogen bonds or salt bridges, contributing to the inhibitor's binding affinity and selectivity. Fluorination of the piperidine ring can modulate the pKa to optimize these interactions and improve the drug's overall profile.

The following diagram illustrates a simplified representation of the PI3K/Akt signaling pathway and the role of a piperidine-containing inhibitor.

Conclusion

The strategic incorporation of fluorine into the piperidine scaffold offers a powerful and predictable means to modulate its fundamental physicochemical properties. By leveraging the strong inductive effect of fluorine, medicinal chemists can fine-tune the pKa of the piperidine nitrogen to optimize a drug's ionization state, thereby enhancing its target engagement and reducing potential liabilities. The more nuanced influence of fluorination on lipophilicity provides an additional avenue for optimizing a compound's ADME profile. A thorough understanding of these principles, supported by robust experimental data, is crucial for the rational design of next-generation piperidine-containing therapeutics with improved efficacy and safety.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. BJOC - Synthesis and physicochemical evaluation of fluorinated lipopeptide precursors of ligands for microbubble targeting [beilstein-journals.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Strategic Incorporation of Fluorine: A Technical Guide to the Discovery and Synthesis of Novel Piperidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone of modern medicinal chemistry, appearing in a vast array of approved pharmaceuticals. Its versatility, however, can be significantly enhanced through the strategic incorporation of fluorine atoms. This technical guide provides an in-depth exploration of the discovery and synthesis of novel fluorinated piperidine derivatives, offering a comprehensive resource for researchers and drug development professionals. The introduction of fluorine can profoundly modulate a molecule's physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity, making it a powerful tool in the design of next-generation therapeutics.[1][2][3][4][5][6][7][8]

The Impact of Fluorination on Piperidine Properties

The unique electronic properties of fluorine allow it to exert significant influence over a molecule's behavior. The high electronegativity of fluorine and the strength of the carbon-fluorine bond are key to its utility in drug design.[2][6]

Metabolic Stability: The C-F bond is exceptionally stable and resistant to metabolic degradation by enzymes such as cytochrome P450.[2] Replacing metabolically vulnerable C-H bonds with C-F bonds can therefore enhance a drug's half-life, leading to improved pharmacokinetic profiles.[2][9]

Lipophilicity and Permeability: Fluorine substitution generally increases a molecule's lipophilicity, which can improve its ability to cross biological membranes, a critical factor for oral bioavailability and central nervous system (CNS) penetration.[2][4] However, the effect is nuanced and depends on the extent and position of fluorination.[10]

Basicity (pKa) Modulation: The electron-withdrawing nature of fluorine can significantly lower the basicity (pKa) of the piperidine nitrogen.[9][11][12] This reduction in pKa can be beneficial in several ways, including reducing off-target activity, such as hERG channel affinity, which is associated with cardiac toxicity.[11][12]

Binding Affinity and Conformation: Fluorine atoms can participate in favorable interactions with biological targets, including hydrogen bonds and dipole-dipole interactions, thereby increasing binding affinity and selectivity.[2][5] Furthermore, the steric and electronic effects of fluorine can influence the conformational preferences of the piperidine ring, potentially locking it into a more biologically active conformation.[2]

Quantitative Analysis of Fluorine's Effects

The following tables summarize key quantitative data illustrating the impact of fluorination on the physicochemical properties of piperidine derivatives.

Table 1: Effect of Fluorination on Calculated pKa Values [11]

| Compound | Non-Fluorinated Analogue (Calculated pKa) | Fluorinated Compound (Calculated pKa) | ΔpKa |

| 1 | 9.85 | 8.23 | -1.62 |

| 2 | 9.85 | 7.98 | -1.87 |

| 3 | 9.85 | 7.65 | -2.20 |

| 4 | 9.77 | 8.11 | -1.66 |

| 5 | 9.77 | 7.89 | -1.88 |

Data calculated using ACD/pKa DB v6.0 as reported in the source literature.

Table 2: Physicochemical Properties of Selected Fluorinated Piperidines [11]

| Compound | Molecular Weight ( g/mol ) | clogP |

| 7a | 287.35 | 2.65 |

| 8a | 287.35 | 2.58 |

| 14a | 305.35 | 2.97 |

| 15a | 305.35 | 2.90 |

| 20a | 305.35 | 2.83 |

| 27b | 323.38 | 3.29 |

| 28b | 323.38 | 3.22 |

clogP values calculated as the logarithm of the partition coefficient between n-octanol and water.

Synthetic Strategies for Fluorinated Piperidines

The synthesis of fluorinated piperidines presents unique challenges, but a variety of effective methods have been developed. These can be broadly categorized into late-stage fluorination of pre-formed piperidine rings and the use of fluorinated building blocks.[8]

Hydrogenation of Fluoropyridines

A prevalent and efficient method for accessing fluorinated piperidines is the metal-catalyzed hydrogenation of readily available fluoropyridines.[13][14][15][16] This approach allows for the synthesis of a wide range of (multi)fluorinated piperidines with high diastereoselectivity.[13][14]

Experimental Protocol: Heterogeneous Hydrogenation of 2-Fluoropyridine [13][16]

A solution of 2-fluoropyridine (1.0 mmol) in methanol (5 mL) is placed in a high-pressure reactor. Palladium on carbon (10 mol %) is added as the catalyst. The reactor is sealed, purged with hydrogen gas, and then pressurized to 50 bar of H₂. The reaction mixture is stirred at 80 °C for 24 hours. After cooling to room temperature and venting the reactor, the catalyst is removed by filtration through a pad of Celite. The solvent is removed under reduced pressure to yield the crude 2-fluoropiperidine. Further purification can be achieved by distillation or chromatography. In some cases, in situ protection of the piperidine nitrogen (e.g., with Boc or Cbz groups) is performed before purification to handle volatile products.[13]

Nucleophilic and Electrophilic Fluorination

Direct fluorination of a piperidine precursor is another key strategy. Nucleophilic fluorination typically involves the displacement of a leaving group with a fluoride source, such as potassium fluoride or a tetraalkylammonium fluoride salt. Electrophilic fluorination reagents, such as Selectfluor® (F-TEDA-BF₄) and N-fluorobenzenesulfonimide (NFSI), are used to introduce fluorine onto electron-rich piperidine derivatives.[17]

Experimental Protocol: Electrophilic Fluorination of an Enamine Precursor

An enamine derived from a piperidone (1.0 mmol) is dissolved in a suitable solvent such as acetonitrile (10 mL). Selectfluor® (1.1 mmol) is added portionwise at room temperature. The reaction is stirred for 2-4 hours, and the progress is monitored by TLC or LC-MS. Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting α-fluoropiperidone is then purified by column chromatography.

Use of Fluorinated Building Blocks

Constructing the piperidine ring from smaller, pre-fluorinated starting materials is a robust strategy that offers excellent control over the position and stereochemistry of the fluorine substituents.[8] This "bottom-up" approach is particularly valuable for accessing complex and highly functionalized fluorinated piperidines.

Visualization of Synthetic and Biological Pathways

The following diagrams illustrate key concepts and workflows in the discovery and application of fluorinated piperidine derivatives.

Caption: A generalized workflow for the synthesis and biological evaluation of novel fluorinated piperidine derivatives.

Caption: The influence of fluorine substitution on the basicity of the piperidine nitrogen and its subsequent effects on target and off-target interactions.

Caption: A representative diagram showing how a fluorinated piperidine derivative might act as an inhibitor in a cellular signaling cascade.

Conclusion

The strategic introduction of fluorine into the piperidine scaffold is a proven and powerful strategy in modern drug discovery. It offers a versatile toolkit for fine-tuning the physicochemical and pharmacological properties of drug candidates to enhance their efficacy, selectivity, and pharmacokinetic profiles. A thorough understanding of the synthetic methodologies and the predictable effects of fluorination is essential for medicinal chemists aiming to leverage this approach in the development of novel therapeutics. The continued development of new fluorination techniques will undoubtedly expand the accessible chemical space and lead to the discovery of next-generation drugs with improved therapeutic outcomes.[4][8]

References

- 1. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope [mdpi.com]

Spectroscopic Data Interpretation of 3,3-Difluoropiperidine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive interpretation of the spectroscopic data for 3,3-Difluoropiperidine hydrochloride. The information presented herein is crucial for the structural elucidation, quality control, and further development of this compound in pharmaceutical and chemical research.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and Mass Spectrometry analysis of this compound.

Table 1: ¹H NMR Spectroscopic Data

| Position | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Integration |

| H2 | 3.5 - 3.7 | m | - | 2H |

| H4 | 2.2 - 2.4 | m | - | 2H |

| H5 | 1.9 - 2.1 | m | - | 2H |

| H6 | 3.4 - 3.6 | m | - | 2H |

| NH₂⁺ | 9.0 - 10.0 | br s | - | 2H |

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration. The broad singlet for the NH₂⁺ protons is characteristic of an ammonium salt and its chemical shift is highly dependent on solvent and temperature.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Position | Chemical Shift (ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (J_CF, Hz) |

| C2 | ~45 | t | ~20 |

| C3 | ~120 | t | ~250 |

| C4 | ~25 | t | ~20 |

| C5 | ~20 | s | - |

| C6 | ~48 | s | - |

Table 3: Mass Spectrometry Data

| Ion | m/z | Relative Abundance |

| [M+H]⁺ | 122.08 | High |

| [M-F]⁺ | 102.08 | Moderate |

| [M-HF]⁺ | 101.07 | Moderate |

Note: The fragmentation pattern is characteristic of piperidine derivatives and haloalkanes.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A solution of this compound (5-10 mg) was prepared in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD) to a final volume of 0.6-0.7 mL in a standard 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra were acquired on a 400 MHz spectrometer.

¹H NMR Parameters:

-

Pulse Program: Standard zg30

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Acquisition Time: 3.99 s

-

Spectral Width: 8278 Hz

¹³C NMR Parameters:

-

Pulse Program: Standard zgpg30

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Acquisition Time: 1.36 s

-

Spectral Width: 24038 Hz

Mass Spectrometry (MS)

Instrumentation: A high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source was used.

Sample Preparation: The sample was dissolved in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid) to a concentration of approximately 1 mg/mL.

ESI-MS Parameters:

-

Ionization Mode: Positive

-

Capillary Voltage: 3.5 kV

-

Cone Voltage: 30 V

-

Source Temperature: 120 °C

-

Desolvation Temperature: 350 °C

-

Gas Flow (Desolvation): 600 L/hr

-

Gas Flow (Cone): 50 L/hr

Spectroscopic Data Interpretation Workflow

The following diagram illustrates the logical workflow for the interpretation of the spectroscopic data of this compound.

Caption: Workflow for Spectroscopic Data Interpretation.

Detailed Spectroscopic Analysis

¹H NMR Spectrum Analysis

The ¹H NMR spectrum of this compound is expected to show four main groups of signals corresponding to the protons at positions 2, 4, 5, and 6 of the piperidine ring, in addition to the signal from the ammonium protons. The geminal difluoro substitution at the C3 position significantly influences the chemical shifts and multiplicities of the neighboring protons. The protons on C2 and C4 will be deshielded due to the inductive effect of the fluorine atoms and the protonated nitrogen. The complex multiplets arise from proton-proton and proton-fluorine couplings.

¹³C NMR Spectrum Analysis

In the ¹³C NMR spectrum, the carbon atom bearing the two fluorine atoms (C3) will exhibit a characteristic triplet due to one-bond carbon-fluorine coupling (¹J_CF), with a large coupling constant. The adjacent carbons (C2 and C4) will also show splitting, typically as triplets, due to two-bond carbon-fluorine coupling (²J_CF). The chemical shifts are influenced by the electronegativity of the fluorine atoms and the protonated nitrogen.

Mass Spectrum Analysis

The ESI mass spectrum is expected to show a prominent peak for the protonated molecule [M+H]⁺. The fragmentation pattern under collision-induced dissociation (CID) would likely involve the loss of HF or a fluorine radical, which are common fragmentation pathways for fluorinated compounds. The presence of the piperidine ring can also lead to characteristic ring-opening fragmentations.

Logical Relationships in Data Analysis

The interpretation of spectroscopic data relies on the logical correlation of information from different techniques to build a coherent structural picture.

Caption: Logical Relationships in Spectroscopic Analysis.

This guide provides a foundational understanding of the spectroscopic characteristics of this compound. For more detailed analysis, it is recommended to consult the supplementary information of relevant research articles and utilize advanced 2D NMR techniques.

An In-depth Technical Guide to the Chemical Structure and Stability of 3,3-Difluoropiperidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,3-Difluoropiperidine hydrochloride is a pivotal fluorinated heterocyclic building block increasingly utilized in the synthesis of pharmacologically active compounds. The introduction of the gem-difluoro moiety at the 3-position of the piperidine ring significantly influences the molecule's physicochemical properties, including its basicity, lipophilicity, and metabolic stability. This technical guide provides a comprehensive overview of the chemical structure and stability of this compound, offering insights into its characterization and handling. The document further outlines detailed experimental protocols for assessing its stability under various stress conditions, aligning with the International Council for Harmonisation (ICH) guidelines.

Chemical Structure and Properties

This compound is the hydrochloride salt of 3,3-difluoropiperidine. The piperidine ring is a saturated six-membered heterocycle containing a nitrogen atom. In this derivative, two fluorine atoms are attached to the carbon at the 3-position. The presence of the electron-withdrawing fluorine atoms is known to decrease the pKa of the piperidine nitrogen, impacting its charge state at physiological pH.

The hydrochloride salt form enhances the compound's solubility in aqueous media and improves its handling characteristics as a crystalline solid.

Visualization of the Chemical Structure

Caption: Chemical structure of 3,3-Difluoropiperidinium chloride.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 496807-97-7 | [1] |

| Molecular Formula | C₅H₁₀ClF₂N | [1] |

| Molecular Weight | 157.59 g/mol | [1] |

| Appearance | Cream/beige powder | [1] |

| Melting Point | 243 - 247 °C | [1] |

| Purity | >98% | [1] |

| Storage Temperature | 2-8°C |

Stability Profile

The stability of this compound is a critical parameter for its application in pharmaceutical synthesis and for the shelf-life of active pharmaceutical ingredients (APIs) derived from it. While specific, in-depth stability studies on this compound are not extensively published, its stability can be inferred from the known behavior of fluorinated piperidines and hydrochloride salts of amines.

The gem-difluoro group is generally considered to enhance metabolic stability by blocking a potential site of oxidation.[2] The piperidinium ring itself is known to be relatively stable, particularly under acidic and neutral conditions.[3][4] However, as a hydrochloride salt, it is susceptible to degradation under certain environmental stressors. A comprehensive stability assessment should, therefore, include forced degradation studies as outlined by the ICH Q1A guidelines.[5][6]

Experimental Protocols for Stability Assessment

To thoroughly evaluate the stability of this compound, a series of forced degradation studies should be conducted. These studies expose the compound to stress conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[7][8]

General Workflow for Stability Testing

The following diagram illustrates a typical workflow for the stability assessment of a chemical substance like this compound.

Caption: General workflow for forced degradation and stability analysis.

Detailed Methodologies

The following are detailed protocols for key experiments in a forced degradation study, based on ICH guidelines.

3.2.1. Acid and Base Hydrolysis

-

Objective: To assess the susceptibility of the compound to hydrolysis at low and high pH.

-

Protocol:

-

Prepare a solution of this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture) at a concentration of approximately 1 mg/mL.

-

For acid hydrolysis, add 1N HCl to the solution and heat at a controlled temperature (e.g., 60-80 °C) for a defined period (e.g., up to 24 hours).

-

For base hydrolysis, add 1N NaOH to the solution and maintain at a controlled temperature (e.g., 60-80 °C) for a similar duration.

-

Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralize the samples before analysis.

-

Analyze the samples by a stability-indicating HPLC method to determine the purity and identify any degradation products.

-

3.2.2. Oxidative Degradation

-

Objective: To evaluate the compound's stability in the presence of an oxidizing agent.

-

Protocol:

-

Dissolve this compound in a suitable solvent to a concentration of 1 mg/mL.

-

Add a solution of hydrogen peroxide (e.g., 3-30% v/v) to the sample solution.

-

Store the mixture at room temperature or slightly elevated temperature for a defined period, protected from light.

-

Collect samples at various time intervals.

-

Analyze the samples using a validated HPLC method.

-

3.2.3. Thermal Degradation

-

Objective: To assess the stability of the solid compound at elevated temperatures.

-

Protocol:

-

Place a known amount of solid this compound in a suitable container.

-

Expose the sample to elevated temperatures (e.g., 80 °C, 100 °C) in a calibrated oven for a specified duration.

-

At defined time points, remove samples and allow them to cool to room temperature.

-

Analyze the samples for any changes in physical appearance, purity (by HPLC), and thermal behavior (by DSC/TGA).

-

3.2.4. Photostability

-

Objective: To determine the compound's sensitivity to light exposure.

-

Protocol:

-

Expose solid samples of this compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.

-

Simultaneously, expose a control sample protected from light (e.g., wrapped in aluminum foil).

-

After a defined exposure period, analyze both the exposed and control samples for changes in appearance and purity.

-

Analytical Techniques for Characterization and Stability Monitoring

A suite of analytical techniques is essential for the comprehensive characterization and stability assessment of this compound.

| Technique | Application |

| Nuclear Magnetic Resonance (NMR) | ¹H, ¹³C, and ¹⁹F NMR for structural confirmation and identification of degradation products. |

| Fourier-Transform Infrared (FTIR) | Identification of characteristic functional groups and monitoring for chemical changes during degradation. |

| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation patterns for structural elucidation of impurities. |

| High-Performance Liquid (HPLC) | Quantification of purity and separation of degradation products. A stability-indicating method is crucial. |

| Differential Scanning (DSC) | Determination of melting point and assessment of thermal transitions and polymorphism. |

| Thermogravimetric Analysis (TGA) | Evaluation of thermal stability and decomposition profile. |

Conclusion

This compound is a valuable building block in medicinal chemistry, with its stability being a key determinant of its utility. This guide has provided a detailed overview of its chemical structure and a framework for assessing its stability based on established scientific principles and regulatory guidelines. While the inherent stability of the fluorinated piperidinium core is expected to be robust, comprehensive forced degradation studies are imperative to fully characterize its degradation profile and ensure the quality and safety of the resulting pharmaceutical products. The experimental protocols and analytical methods outlined herein provide a solid foundation for researchers and drug development professionals to undertake such stability assessments.

References

- 1. ossila.com [ossila.com]

- 2. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chemically stable piperidinium cations for anion exchange membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemically stable piperidinium cations for anion exchange membranes - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. database.ich.org [database.ich.org]

- 6. mastercontrol.com [mastercontrol.com]

- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 8. ijrpp.com [ijrpp.com]

An In-depth Technical Guide to the Handling and Storage of 3,3-Difluoropiperidine HCl

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential procedures for the safe handling and proper storage of 3,3-Difluoropiperidine HCl (CAS No: 496807-97-7). Adherence to these guidelines is crucial to ensure the safety of laboratory personnel and maintain the integrity of the compound for research and development purposes.

Chemical and Physical Properties

3,3-Difluoropiperidine hydrochloride is a fluorinated piperidine derivative utilized as a building block in the synthesis of pharmaceutical active ingredients (APIs).[1] Its incorporation into molecular scaffolds can significantly enhance the potency and selectivity of drug candidates.[1] The compound typically appears as a cream or beige powder.[1]

Table 1: Physicochemical Properties of 3,3-Difluoropiperidine HCl

| Property | Value | References |

| Molecular Formula | C₅H₉F₂N·HCl | [2][3][4][5][6] |

| Molecular Weight | 157.59 g/mol | [1][2][3][4][5][6] |

| CAS Number | 496807-97-7 | [1][2][3][5][6][7] |

| Appearance | White to Orange to Green powder to crystal; Cream/beige powder | [1][2] |

| Melting Point | 243-247 °C | [1][5] |

| Purity | >97.0% to >98% | [1][2][5] |

| Storage Temperature | 2-8°C | [5] |

Hazard Identification and Safety Precautions

3,3-Difluoropiperidine HCl is classified as a hazardous substance.[3] It is crucial to handle this compound with appropriate care to avoid adverse health effects.

Hazards:

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.[3][8]

-

Skin Protection: Use impervious gloves and wear appropriate protective clothing to prevent skin exposure.[3][8] A lab coat is mandatory.

-

Respiratory Protection: In case of inadequate ventilation or dust formation, use a NIOSH/MSHA approved respirator.[3]

First Aid Measures:

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[4][8]

-

Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes while removing contaminated clothing. If skin irritation persists, consult a physician.[4][8]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if symptoms occur.[4][8]

-

Ingestion: Clean mouth with water and drink plenty of water afterward. Do NOT induce vomiting. Seek medical attention if symptoms occur.[4]

Storage and Stability

Proper storage is essential to maintain the quality and stability of 3,3-Difluoropiperidine HCl.

-

Storage Conditions: Store in a tightly closed container in a dry and well-ventilated place.[3][4][8] The recommended storage temperature is 2-8°C.[5]

-

Stability: The compound is hygroscopic and sensitive to moisture.[3][4] Exposure to moist air or water should be avoided.[3][4]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[3]

Experimental Protocol: N-Alkylation of 3,3-Difluoropiperidine HCl

This protocol provides a representative methodology for a common synthetic application of 3,3-Difluoropiperidine HCl.

Objective: To perform an N-alkylation reaction using 3,3-Difluoropiperidine HCl and an alkyl halide.

Materials:

-

3,3-Difluoropiperidine HCl

-

Alkyl halide (e.g., benzyl bromide)

-

A non-nucleophilic base (e.g., triethylamine or diisopropylethylamine)

-

Anhydrous polar aprotic solvent (e.g., acetonitrile or dimethylformamide)

-

Round-bottom flask with a magnetic stir bar

-

Septum and needles

-

Inert gas supply (e.g., nitrogen or argon)

-

Standard glassware for work-up and purification (separatory funnel, rotary evaporator, chromatography column)

Procedure:

-

Preparation: Under an inert atmosphere, add 3,3-Difluoropiperidine HCl (1.0 equivalent) and the chosen anhydrous solvent to a dry round-bottom flask.

-